
(S)-Acenocoumarol
描述
(S)-acenocoumarol is the (R)-enantiomer of acenocoumarol. It is an enantiomer of a (R)-acenocoumarol.
生物活性
(S)-Acenocoumarol is a widely used oral anticoagulant belonging to the coumarin family. It is primarily employed in the prevention and treatment of thromboembolic disorders. Recent studies have revealed additional biological activities of this compound, particularly its anti-inflammatory properties and interactions with various signaling pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
This compound functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors, which include factors II, VII, IX, and X. This anticoagulant effect is crucial for preventing thrombus formation in patients at risk of cardiovascular events.
Key Pharmacokinetic Properties
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Half-life : Approximately 8 to 12 hours, allowing for once-daily dosing.
Anti-Inflammatory Activity
Recent research has highlighted the potential of this compound in modulating inflammatory responses. A study demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
- Inhibition of NF-κB Pathway : Acenocoumarol inhibits the nuclear translocation of NF-κB, a key regulator of inflammatory responses. This was evidenced by decreased levels of phosphorylated IκBα and p65 in treated cells.
- Reduction of iNOS and COX-2 Expression : The compound decreases inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels, leading to reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production.
Concentration-Dependent Effects
The study observed that acenocoumarol's inhibitory effects on inflammatory markers were concentration-dependent:
Concentration (μM) | TNF-α Reduction (%) | IL-6 Reduction (%) | COX-2 Reduction (%) |
---|---|---|---|
62.5 | 67.00 | 75.13 | 54.16 |
125 | 75.13 | 85.00 | 67.09 |
250 | 97.60 | 90.00 | 80.00 |
Case Studies and Clinical Implications
- Chronic Inflammatory Diseases : A clinical trial evaluated the efficacy of acenocoumarol in patients with chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Results indicated significant reductions in disease activity scores alongside improved quality of life metrics.
- Pharmacogenetic Considerations : Variability in patient response to acenocoumarol therapy has been linked to genetic polymorphisms affecting drug metabolism. A study involving 1,845 patients revealed that genetic testing could optimize dosing regimens, minimizing adverse effects while maximizing therapeutic outcomes.
科学研究应用
Anticoagulation Therapy
(S)-Acenocoumarol is widely utilized in clinical settings for managing conditions such as:
- Atrial Fibrillation : It reduces the risk of stroke by preventing blood clots.
- Deep Vein Thrombosis : It is effective in treating and preventing blood clots in veins.
- Cardiac Valve Replacement : Patients undergoing valve replacement surgery often require anticoagulation therapy to prevent thromboembolic events.
A study involving 41,430 patients highlighted that this compound was prescribed to 93% of patients requiring vitamin K antagonist therapy, indicating its prevalent use in clinical practice .
Anti-Inflammatory Properties
Recent studies have investigated the repurposing of this compound for treating chronic inflammatory diseases. Research using murine macrophage models demonstrated that this compound significantly inhibits the production of pro-inflammatory mediators and cytokines. Key findings include:
- Mechanism of Action : The compound suppresses inflammatory responses through the regulation of nitric oxide synthase and cyclooxygenase pathways, impacting MAPK signaling .
- Potential Applications : It shows promise for conditions like atopic dermatitis and psoriasis, suggesting a dual role as an anticoagulant and anti-inflammatory agent.
Dermatological Applications
This compound has also been studied for its effects on melanogenesis, the process responsible for skin pigmentation. In vitro studies demonstrated that:
- Inhibition of Melanogenesis : The compound significantly reduced melanin production in B16F10 melanoma cells by modulating key signaling pathways involved in pigmentation, including PKA and β-catenin pathways .
- Safety Profile : Primary human skin irritation tests indicated that this compound did not induce adverse reactions, supporting its potential for topical applications in treating hyperpigmentation disorders .
Pharmacogenetics
Understanding individual responses to this compound is crucial for optimizing therapy. Genetic factors influencing sensitivity include:
- CYP2C9 Variants : Variants such as CYP2C9 2 and CYP2C9 3 significantly affect drug metabolism. A case study revealed a patient with a CYP2C9 3 variant who achieved stable anticoagulation at a remarkably low dose of less than 1 mg per day .
Table 1: Clinical Applications of this compound
Application | Condition | Efficacy Evidence |
---|---|---|
Anticoagulation | Atrial Fibrillation | Reduces stroke risk |
Deep Vein Thrombosis | Effective in treatment | |
Cardiac Valve Replacement | Prevents thromboembolic events | |
Anti-inflammatory | Chronic Inflammatory Diseases | Inhibits pro-inflammatory cytokines |
Dermatological | Hyperpigmentation | Reduces melanin production |
Table 2: Genetic Factors Influencing Sensitivity to this compound
Gene Variant | Impact on Drug Metabolism | Clinical Implication |
---|---|---|
CYP2C9 *2 | Reduced clearance | Increased risk of bleeding |
CYP2C9 *3 | Significantly reduced clearance | Requires lower dosing for efficacy |
化学反应分析
Production of Coumarin Derivatives
Visible-light-mediated functionalization of activated alkynes has been developed for the synthesis of coumarin derivatives . Radical-induced reactions of aryl alkynoates have received interest because of their accessibility and ability to readily accept radicals. Boronic acids can be effective alkyl sources in the presence of a hypervalent iodine reagent and a photocatalyst to access chain-alkylated 3-substituted coumarins .
Acenocoumarol Anti-Inflammatory Activity
Acenocoumarol inhibits the expression of NO synthase (iNOS) and cyclooxygenase (COX)-2, potentially explaining the acenocoumarol-induced decrease in NO and PGE2 production . Acenocoumarol inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), c-Jun N terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), in addition to decreasing the subsequent nuclear translocation of nuclear factor κB (NF-κB) . Acenocoumarol attenuates the macrophage secretion of TNF-α, IL-6, IL-1β, and NO, inducing iNOS and COX-2 expression via the inhibition of the NF-κB and MAPK signaling pathways . Acenocoumarol suppresses the LPS-induced inflammatory response through the regulation of the iNOS-mediated COX-2-induced pathway, inflammatory cytokine transcription, and the MAPK signaling pathway .
Acenocoumarol Metabolism
In humans, the S-enantiomers of both warfarin and acenocoumarol are eliminated more rapidly than the R-enantiomers; the differences are modest for the warfarin enantiomers but significant for acenocoumarol enantiomers . The body clearance of the acenocoumarol enantiomers is at least 100 times that of R/S-warfarin . R-acenocoumarol has an elimination half-life of 9 h, while S acenocoumarol has a plasma half-life <2h reaching 0.5h . Cytochrome P450 (CYP) CYP2C19 and CYP2C9 enzymes catalyze the metabolism into inactive metabolites in the liver by various hydroxylation reactions . R- acenocoumarol is primarily metabolized by CYP2C9 to 7-hydroxylation and 40% to 50% to the 6-hydroxylation with CYP1A2; and it is more potent than S-acenocoumarol which is cleared 3-4 times faster and is primarily metabolized by CYP2C9 and hydroxylated at the 6-, 7-, and 8 position .
属性
IUPAC Name |
4-hydroxy-3-[(1S)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCILAOYCMVPS-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859299 | |
Record name | (S)-Acenocoumarol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66556-78-3 | |
Record name | (S)-Acenocoumarol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66556-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenocoumarol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Acenocoumarol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACENOCOUMAROL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O90VF03HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is (S)-acenocoumarol cleared faster than (R)-acenocoumarol?
A1: The difference in clearance rates between the enantiomers is primarily attributed to stereoselective metabolism. Studies in humans have shown that the total plasma clearance of this compound is significantly higher than that of (R)-acenocoumarol. [] This suggests a faster metabolic breakdown and elimination of this compound from the body.
Q2: Which enzymes are primarily responsible for the metabolism of this compound?
A2: Research points to the cytochrome P450 (CYP) enzyme, particularly CYP2C9, as the primary catalyst for the hydroxylation reactions of this compound. [, ] In vitro studies using human liver microsomes have demonstrated that CYP2C9 effectively hydroxylates this compound at the 6-, 7-, and 8- positions. [, ]
Q3: Does CYP2C9 exhibit stereoselectivity in metabolizing acenocoumarol enantiomers?
A3: Yes, CYP2C9 demonstrates stereoselectivity, showing a higher affinity and faster metabolism for this compound compared to (R)-acenocoumarol. While CYP2C9 metabolizes both enantiomers, the Km values for this compound are notably lower, indicating a stronger binding affinity. [] Furthermore, the Vmax values, representing the maximum rate of metabolism, are higher for this compound, signifying faster enzymatic processing. []
Q4: Are there other enzymes involved in (R)-acenocoumarol metabolism?
A4: Yes, in addition to CYP2C9, other CYP enzymes contribute to the metabolism of (R)-acenocoumarol. Studies show that CYP1A2 contributes to the 6-hydroxylation, while CYP2C19 participates in 6-, 7-, and 8-hydroxylations of (R)-acenocoumarol. [, ] This difference in the enzymatic pathways for the two enantiomers highlights the complexity of acenocoumarol metabolism.
Q5: How do genetic variations in CYP2C9 affect this compound's pharmacokinetics and pharmacodynamics?
A5: Polymorphisms in the CYP2C9 gene can significantly influence the metabolism and consequently the dose requirements of this compound, and by extension, racemic acenocoumarol. Individuals carrying specific variant alleles, such as CYP2C92 and CYP2C93, exhibit reduced metabolic capacity for this compound, leading to slower clearance and increased sensitivity to the drug. [, , , ] This heightened sensitivity necessitates lower doses of acenocoumarol to achieve the desired anticoagulant effect and avoid potential bleeding complications.
Q6: Can other drugs affect this compound's pharmacokinetics?
A6: Yes, several drugs can interact with this compound, primarily by influencing the activity of CYP2C9. For example, phenylbutazone, a non-steroidal anti-inflammatory drug, has been shown to increase the plasma unbound fraction of this compound, leading to enhanced clearance. [] This interaction emphasizes the importance of careful consideration of concomitant medications when administering acenocoumarol.
Q7: Does omeprazole affect the pharmacokinetics and pharmacodynamics of acenocoumarol?
A7: Contrary to previous findings with warfarin, short-term omeprazole intake does not appear to significantly impact the pharmacokinetics or pharmacodynamics of acenocoumarol in healthy individuals. [] This difference in interaction profiles suggests that omeprazole may not pose the same drug interaction risks with acenocoumarol as it does with warfarin.
Q8: How does piroxicam interact with acenocoumarol enantiomers?
A8: Piroxicam administration has been shown to significantly reduce the clearance of both (R)- and this compound, with a more pronounced effect on the (R)-enantiomer. [] This interaction leads to increased exposure to both enantiomers and a potentially enhanced anticoagulant effect.
Q9: What analytical techniques are employed to study this compound?
A9: Various analytical methods are used to quantify and characterize this compound in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used to measure plasma concentrations of (R)- and this compound. [] For enhanced sensitivity and selectivity, particularly when analyzing low drug concentrations, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is often employed. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。